N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide
CAS No.:
Cat. No.: VC16765058
Molecular Formula: C14H16N2OS
Molecular Weight: 260.36 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide -](/images/structure/VC16765058.png)
Specification
Molecular Formula | C14H16N2OS |
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Molecular Weight | 260.36 g/mol |
IUPAC Name | N-(4-methylphenyl)-2-(thiophen-2-ylmethylamino)acetamide |
Standard InChI | InChI=1S/C14H16N2OS/c1-11-4-6-12(7-5-11)16-14(17)10-15-9-13-3-2-8-18-13/h2-8,15H,9-10H2,1H3,(H,16,17) |
Standard InChI Key | ZSYVYGAYTVSBSA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CNCC2=CC=CS2 |
Introduction
N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by a functional amide group (-CONH-) attached to a 4-methylphenyl ring and a thienylmethyl amine substituent. Its molecular structure suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.
Synthesis
The synthesis of N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide typically involves the following steps:
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Preparation of the Amide Backbone: A reaction between an appropriate chloroacetamide derivative and a thienylmethylamine under basic conditions.
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Coupling Reaction: The 4-methylphenyl group is introduced via nucleophilic substitution or amidation reactions.
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Purification: The product is purified using recrystallization or chromatography techniques.
This method ensures the formation of the desired compound with minimal side products.
Analytical Characterization
The compound can be characterized using standard spectroscopic techniques:
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Infrared Spectroscopy (IR): Key absorption bands include:
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Amide C=O stretch (~1650 cm⁻¹)
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N-H stretch (~3300 cm⁻¹)
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Aromatic C-H stretch (~3000 cm⁻¹)
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for aromatic protons, methyl group (singlet), and methylene protons adjacent to the nitrogen atom.
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¹³C NMR: Peaks corresponding to carbonyl carbon, aromatic carbons, and aliphatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 233 (consistent with molecular weight).
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Applications
This compound's structure makes it a valuable intermediate in synthetic organic chemistry:
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Drug Design: Its amide linkage and aromatic groups can be modified for targeted biological activity.
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Material Science: Potential use in designing polymers or advanced materials due to its stable aromatic framework.
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Research Tool: Used in studies involving electron-donating and withdrawing effects in aromatic systems.
Challenges and Future Directions
Although promising, challenges remain in fully understanding the compound's potential:
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Limited experimental data on its pharmacological effects.
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Need for computational studies to predict its binding affinity to biological targets.
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Exploration of derivatives to optimize activity and reduce toxicity.
Future research could focus on synthesizing analogs and evaluating their efficacy in preclinical models.
This detailed overview highlights the chemical, synthetic, and potential biological aspects of N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide while emphasizing its relevance in medicinal chemistry and material science.
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